Cas no 477-12-3 ((1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol)
![(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol structure](https://ja.kuujia.com/scimg/cas/477-12-3x500.png)
477-12-3 structure
商品名:(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol
(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol
- Caranine
- DTXSID50331598
- (1R,12bS,12cS)-1,2,4,5,12b,12c-hexahydro-7H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol
- 2-deoxylycorine
- 9,10-methylenedioxygalanth-3(12)-en-1alpha-ol
- CHEMBL575125
- (1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-ol
- SCHEMBL21578195
- 477-12-3
- C08521
- Q27106056
- CHEBI:3383
-
- インチ: InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1
- InChIKey: XKYSLILSDJBMCU-DAXOMENPSA-N
- ほほえんだ: C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4
計算された属性
- せいみつぶんしりょう: 271.12091
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 41.93
(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol 関連文献
-
1. 316. Alkaloid biosynthesis. Part III. Amaryllidaceae alkaloids: the biosynthesis of lycorine and its relativesA. R. Battersby,R. Blinks,S. W. Breuer,H. M. Fales,W. C. Wildman,R. J. Highet J. Chem. Soc. 1964 1595
-
2. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activitiesNina Vaně?ková,Anna Ho?t‘álková,Marcela ?afratová,Ji?í Kune?,Daniela Hulcová,Martina Hrabinová,Ivo Dosko?il,?árka ?těpánková,Lubomír Opletal,Lucie Nováková,Daniel Jun,Jakub Chlebek,Lucie Cahlíková RSC Adv. 2016 6 80114
-
3. Synthesis of δ-lycorane derived from the alkaloid caranineHiroshi Irie,Yasuhiro Nishitani,Minoru Sugita,Katsumi Tamoto,Shojiro Uyeo J. Chem. Soc. Perkin Trans. 1 1972 588
-
4. Stereochemistry of hydroxylation in the biosynthesis of lycorine in Clivia miniata RegelC. Fuganti,M. Mazza J. Chem. Soc. Chem. Commun. 1972 936
-
5. Formation of a (4 + 4) Schiff-base macrocyclic ligand by a template rearrangement. Crystal and molecular structures of two tetranuclear manganese(II) complexesSally Brooker,Vickie McKee,William B. Shepard,Lewis K. Pannell J. Chem. Soc. Dalton Trans. 1987 2555
477-12-3 ((1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol) 関連製品
- 476-28-8(Lycorine)
- 2137065-50-8(1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one)
- 2229342-02-1(1-2-(5-methylpyrazin-2-yl)propan-2-ylcyclopropan-1-amine)
- 1896461-26-9(tert-butyl N-{[2-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]methyl}carbamate)
- 2877647-56-6(5-bromo-2-{[(4-methoxyphenyl)methyl](methyl)amino}pyridine-3-carbonitrile)
- 1289198-64-6(6-Fluoro-5-iodopicolinaldehyde)
- 923189-08-6(2-amino-N-2-(thiophen-2-yl)ethylbenzamide)
- 78695-17-7(methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate)
- 2229474-53-5(1-4-(1H-indol-3-yl)butylcyclopropan-1-ol)
- 1807189-35-0(5-Bromo-2-ethoxy-4-nitropyridine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
